molecular formula C40H46KN3O7S2 B12374685 Sulfo-cyanine7 alkyne (potassium)

Sulfo-cyanine7 alkyne (potassium)

Cat. No.: B12374685
M. Wt: 784.0 g/mol
InChI Key: BHUOSGHGWGCWQE-UHFFFAOYSA-M
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Description

Sulfo-cyanine7 alkyne (potassium) is a water-soluble near-infrared dye with a sulfonated terminal alkyne. This compound is primarily used in copper-catalyzed click chemistry reactions to conjugate with azides in aqueous environments . Its unique properties make it highly valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfo-cyanine7 alkyne (potassium) involves the introduction of a sulfonated terminal alkyne group into the cyanine dye structure. This is typically achieved through a series of organic reactions, including alkylation and sulfonation. The reaction conditions often require the use of strong bases and high temperatures to ensure the successful incorporation of the alkyne group.

Industrial Production Methods

Industrial production of sulfo-cyanine7 alkyne (potassium) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Sulfo-cyanine7 alkyne (potassium) primarily undergoes copper-catalyzed click chemistry reactions. These reactions involve the conjugation of the alkyne group with azides to form stable triazole linkages .

Common Reagents and Conditions

The common reagents used in these reactions include copper(I) catalysts, such as copper(I) bromide or copper(I) sulfate, and reducing agents like sodium ascorbate. The reactions are typically carried out in aqueous environments at room temperature .

Major Products

The major products formed from these reactions are triazole-linked conjugates, which are highly stable and can be used in various applications, including bioimaging and molecular labeling .

Scientific Research Applications

Sulfo-cyanine7 alkyne (potassium) has a wide range of scientific research applications:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.

    Biology: Employed in bioimaging techniques to label and track biological molecules.

    Medicine: Utilized in diagnostic imaging and therapeutic applications due to its near-infrared fluorescence properties.

    Industry: Applied in the development of advanced materials and sensors

Mechanism of Action

The mechanism of action of sulfo-cyanine7 alkyne (potassium) involves its ability to undergo click chemistry reactions with azides. The sulfonated terminal alkyne group reacts with azides in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for various applications .

Comparison with Similar Compounds

Sulfo-cyanine7 alkyne (potassium) is unique due to its water solubility and near-infrared fluorescence properties. Similar compounds include:

These compounds share similar chemical structures but differ in their spectral properties and specific applications, highlighting the uniqueness of sulfo-cyanine7 alkyne (potassium).

Properties

Molecular Formula

C40H46KN3O7S2

Molecular Weight

784.0 g/mol

IUPAC Name

potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate

InChI

InChI=1S/C40H47N3O7S2.K/c1-7-23-41-38(44)14-9-8-10-24-43-35-20-18-31(52(48,49)50)27-33(35)40(4,5)37(43)22-16-29-13-11-12-28(25-29)15-21-36-39(2,3)32-26-30(51(45,46)47)17-19-34(32)42(36)6;/h1,15-22,25-27H,8-14,23-24H2,2-6H3,(H2-,41,44,45,46,47,48,49,50);/q;+1/p-1

InChI Key

BHUOSGHGWGCWQE-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)C)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+]

Origin of Product

United States

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